molecular formula C13H11F13O2 B3041984 1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate CAS No. 451456-30-7

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate

Cat. No.: B3041984
CAS No.: 451456-30-7
M. Wt: 446.2 g/mol
InChI Key: UOJGGAYAADUVAH-UHFFFAOYSA-N
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Description

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate is a fluorinated acrylate monomer known for its unique properties such as low surface tension, excellent chemical and thermal stability, and hydrophobicity. Its chemical structure includes a perfluorinated carbon chain, which imparts these distinctive characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate can be synthesized through the reaction of perfluorodecanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the compound is often produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate is unique due to its longer perfluorinated carbon chain compared to similar compounds. This results in enhanced hydrophobicity and chemical stability, making it particularly suitable for applications requiring extreme resistance to water and chemicals .

Properties

IUPAC Name

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F13O2/c1-2-7(27)28-6-4-3-5-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h2H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJGGAYAADUVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895712
Record name 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451456-30-7
Record name 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate
Reactant of Route 2
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1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate
Reactant of Route 3
Reactant of Route 3
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate
Reactant of Route 4
Reactant of Route 4
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate
Reactant of Route 5
Reactant of Route 5
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate
Reactant of Route 6
Reactant of Route 6
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate

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